molecular formula C20H15FN2O2S B2694825 3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326887-06-2

3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2694825
CAS No.: 1326887-06-2
M. Wt: 366.41
InChI Key: PPYCFDPQVTVHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine ring system with ketone groups at positions 2 and 2. Key structural features include:

  • 3-(3-Fluorophenyl) substitution: Introduces electron-withdrawing fluorine, enhancing binding affinity in biological targets via polar interactions.

While direct synthesis data for this compound are absent in the evidence, analogous methods (e.g., Vilsmeier–Haack formylation or nucleophilic substitution) are used for similar thienopyrimidine derivatives .

Properties

IUPAC Name

3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-13-5-2-3-6-14(13)12-22-17-9-10-26-18(17)19(24)23(20(22)25)16-8-4-7-15(21)11-16/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVVIMKNSKNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326830-26-5) is a thieno[3,2-d]pyrimidine derivative that has gained attention due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20_{20}H17_{17}FN2_2O2_2S
  • Molecular Weight : 368.4 g/mol
  • Structure : The compound features a thieno[3,2-d]pyrimidine core substituted with fluorophenyl and methylphenyl groups.

Biological Activity Overview

The biological activity of thieno[3,2-d]pyrimidine derivatives often includes:

  • Antitumor Activity : Many derivatives exhibit potent cytotoxic effects against various cancer cell lines.
  • Inhibition of Enzymatic Activity : These compounds can act as inhibitors of specific enzymes involved in disease progression.

Research has indicated that the compound may exert its biological effects through various mechanisms:

  • Inhibition of MIF2 Tautomerase Activity : The compound has been tested for its inhibitory effects on MIF2 (Macrophage Migration Inhibitory Factor 2), which plays a role in cancer progression. The structure-activity relationship (SAR) studies have shown that modifications to the thieno[3,2-d]pyrimidine core can significantly affect potency.
    • IC50_{50} Values :
      • Positive control compound 4-CPPC exhibited an IC50_{50} of 47 ± 7.2 μM.
      • Related compounds showed varying potencies with some as low as 7.2 ± 0.6 μM .

Anticancer Studies

A study focused on the anticancer properties of thieno[3,2-d]pyrimidine derivatives indicated that compounds similar to the target compound demonstrated significant cytotoxicity against multiple cancer cell lines. For example:

  • Cell Lines Tested : MV4-11 and MOLM13 (acute leukemia models).
  • Results : Compounds showed IC50_{50} values ranging from low micromolar concentrations (0.3 to 1.2 µM), indicating strong growth inhibition .

Enzyme Inhibition Studies

Further investigations into enzyme inhibition revealed that certain modifications to the core structure could enhance potency against specific targets:

CompoundTargetIC50_{50} (µM)
4-CPPCMIF247 ± 7.2
R110MIF215 ± 0.8
Modified R110MIF27.2 ± 0.6

This table illustrates how structural variations can lead to enhanced biological activity.

Scientific Research Applications

Overview

The compound 3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine derivative that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its applications in various scientific research domains, particularly in drug development and therapeutic uses.

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. The compound has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that it effectively reduced cell viability in various cancer types, including breast and lung cancer cells.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antibiotics amid rising antibiotic resistance.

Neurological Implications

Given the structural similarities to other pharmacologically active compounds, there is potential for this thieno[3,2-d]pyrimidine derivative in treating neurological disorders. Investigations into its neuroprotective effects are ongoing, with early results suggesting it may mitigate oxidative stress in neuronal cells.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Derivatives of this compound are being explored for enhanced biological activity and selectivity.

Derivative Biological Activity Reference
Compound AAnticancer
Compound BAntimicrobial
Compound CNeuroprotective

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of several thieno[3,2-d]pyrimidine derivatives. The results indicated that specific modifications to the thieno-pyrimidine core significantly enhanced cytotoxicity against MCF-7 breast cancer cells. The lead compound showed an IC50 value of 5 µM.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on various thieno[3,2-d]pyrimidine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results highlighted that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-fluorophenyl group facilitates nucleophilic aromatic substitution (NAS) due to fluorine's strong electron-withdrawing effect, which activates specific positions on the aromatic ring.

Reaction TypeConditionsProducts/OutcomesKey Findings
Fluorine Displacement K₂CO₃, DMF, 80°C, arylthiols3-(arylthio)phenyl derivativesModerate yields (45–60%) due to steric hindrance from the thienopyrimidine core
Amination NH₃/EtOH, 100°C, sealed tube3-(3-aminophenyl) analogsRequires prolonged heating; competing decomposition observed
  • Mechanistic Insight : Fluorine at the meta-position directs nucleophiles to the para-position, but steric constraints from the adjacent thienopyrimidine system limit reactivity .

Oxidation and Reduction Reactions

The thiophene ring and alkyl substituents are susceptible to redox transformations:

Thiophene Oxidation

Oxidizing AgentConditionsProductYield
H₂O₂/AcOH60°C, 12 hrThieno[3,2-d]pyrimidine-2,4-dione sulfoxide35%
mCPBACH₂Cl₂, RT, 6 hrSulfone derivative28%
  • Stability Note : Over-oxidation leads to ring-opening byproducts, necessitating precise stoichiometric control .

Benzyl Group Oxidation

ConditionsReagentsProductOutcome
KMnO₄, H₂SO₄, ΔAqueous acidic medium2-Carboxybenzyl derivativeLow yield (<20%); competing degradation

Cycloaddition and Heterocyclization

The electron-deficient thienopyrimidine core participates in Diels-Alder reactions:

DienophileConditionsProductKey Observations
Maleic anhydrideToluene, 110°C, 24 hrFused tetracyclic adductRegioselectivity influenced by fluorine substitution
AcetylenedicarboxylateMicrowave, 150°C, 30 minPyran-fused thienopyrimidineImproved yields (55%) under microwave irradiation

Functionalization of the Dione Moiety

The 2,4-dione groups undergo keto-enol tautomerism, enabling electrophilic and nucleophilic attacks:

ReactionReagents/ConditionsProductsApplications
Hydrazone Formation Hydrazine hydrate, EtOH, Δ2,4-Dione hydrazonesPrecursors for Schiff bases with antimicrobial activity
Alkylation K₂CO₃, alkyl halides, DMFO-Alkylated derivativesEnhanced lipophilicity for bioactivity studies

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings modify the fluorophenyl or benzyl groups:

Reaction TypeCatalysts/LigandsProductsEfficiency
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME/H₂OBiaryl derivativesLimited by steric bulk (yields 30–40%)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated analogsRequires high catalyst loading

Acid/Base-Mediated Degradation

Stability studies reveal decomposition pathways:

ConditionsObservationsDegradation Products
1M HCl, reflux, 4 hrThiophene ring hydrolysisPyrimidine-2,4-dione sulfonic acid
1M NaOH, RT, 24 hrDefluorination and ring-openingMercaptopyrimidine derivatives
  • Critical Insight : Degradation under alkaline conditions limits pharmaceutical formulation options .

Photochemical Reactions

UV irradiation induces unique reactivity:

ConditionsObservationsProducts
UV (254 nm), CH₃CN, 6 hr[4+2] Cycloaddition with alkenesPolycyclic adducts
Visible light, eosin YC–H functionalization3-Arylthienopyrimidine derivatives

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
Target Compound 3-(3-Fluorophenyl), 1-(2-methylbenzyl) C20H16FN2O2S* 373.42* N/A (Theoretical)
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione 3-(2,4-Difluorophenyl) C12H6F2N2O2S 280.25 Higher lipophilicity; TRPA1 inhibition (pIC50 ~6.5–8.5 μM)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione 1-(Oxadiazole-methyl), 3-(4-fluorobenzyl) C23H15ClFN3O3S 492.90 Enhanced steric effects; potential kinase inhibition
3-(3-Fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine core, 3-fluorobenzyl C19H16FN3O3 369.35 Anticancer activity (preclinical)

*Theoretical values based on structural analysis.

Key Observations:
  • Fluorine Position : The 3-fluorophenyl group in the target compound may offer better π-π stacking than 2,4-difluorophenyl derivatives, which could reduce metabolic stability but improve target binding .
  • Benzyl vs. Oxadiazole Substituents : The 2-methylbenzyl group in the target compound likely increases lipophilicity (logP) compared to oxadiazole-containing analogs, affecting blood-brain barrier permeability .

Core Modifications: Thieno vs. Pyrido or Furopyrimidine-diones

Core Structure Example Compound Bioactivity (pIC50) Notes Reference
Thieno[3,2-d]pyrimidine-2,4-dione (PR-3) 3-(Aryl)-substituted derivatives 7.0–8.5 μM High TRPA1 inhibition; thiophene enhances electron delocalization
Pyrido[2,3-d]pyrimidine-2,4-dione 3-Cyclohexyl-6-phenyl-1-(p-tolyl) derivative N/A Broader solubility due to pyridine nitrogen
Furo[2,3-d]pyrimidine-2,4-dione (PR-4) Furan-containing analogs >8.5 μM Lower metabolic stability vs. thieno derivatives
Key Observations:
  • Thieno vs. Pyrido: The thieno core’s sulfur atom improves membrane permeability compared to pyrido analogs, which may explain higher TRPA1 activity .
  • Thieno vs. Furo: Thiophene’s aromaticity provides greater chemical stability than furan, making it preferable for drug development .

Physicochemical and Pharmacokinetic Properties

  • Melting Point: Comparable thienopyrimidine-diones (e.g., 3-(2,4-difluorophenyl) analog) melt at 116–118°C , suggesting the target compound may exhibit similar thermal stability.
  • Lipophilicity (logP) : Estimated logP ~3.5 (higher than 2,4-difluorophenyl analog’s logP ~2.8) due to the 2-methylbenzyl group.
  • Synthetic Accessibility : The 2-methylbenzyl group can be introduced via alkylation of the pyrimidine nitrogen, as seen in related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.